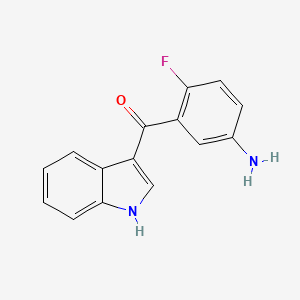

4-フルオロ-3-(1H-インドール-3-カルボニル)アニリン

説明

“4-fluoro-3-(1H-indole-3-carbonyl)aniline” is a chemical compound with the molecular formula C15H11FN2O and a molecular weight of 254.26 g/mol . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of indole derivatives, such as “4-fluoro-3-(1H-indole-3-carbonyl)aniline”, has been a topic of interest in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “4-fluoro-3-(1H-indole-3-carbonyl)aniline” is represented by the InChI code 1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 .

Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules. This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .

Physical and Chemical Properties Analysis

“4-fluoro-3-(1H-indole-3-carbonyl)aniline” is a powder that is stored at room temperature .

科学的研究の応用

抗ウイルス用途

4-フルオロ-3-(1H-インドール-3-カルボニル)アニリンと類似した化合物を含むインドール誘導体は、その抗ウイルス特性について研究されてきました。 例えば、特定のインドール系化合物は、インフルエンザA型およびコクサッキーB4ウイルスに対して阻害活性を示した 。構造的な類似性から、4-フルオロ-3-(1H-インドール-3-カルボニル)アニリンは、特にRNAウイルスおよびDNAウイルスに対する潜在的な抗ウイルス剤として探求することができます。

抗HIV活性

インドールベースの構造を持つ化合物が合成され、HIV-1およびHIV-2株に対する活性がスクリーニングされました 。インドール骨格の生物活性から、4-フルオロ-3-(1H-インドール-3-カルボニル)アニリンは、新しい抗HIV薬の発見のための有望な骨格となる可能性があります。

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which include 4-fluoro-3-(1h-indole-3-carbonyl)aniline, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

特性

IUPAC Name |

(5-amino-2-fluorophenyl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBWUUOGIZODHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=C(C=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

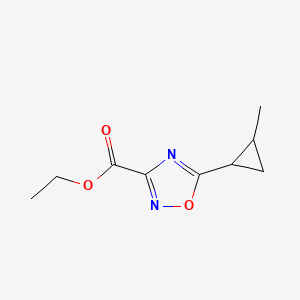

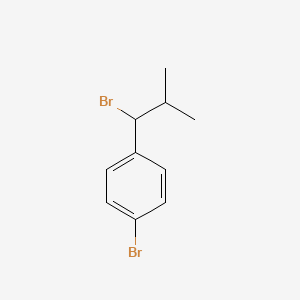

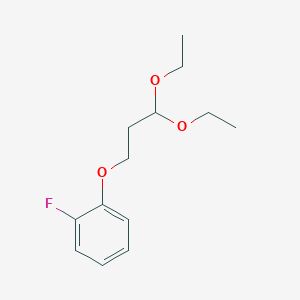

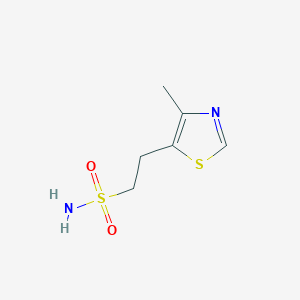

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

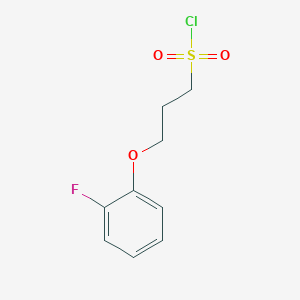

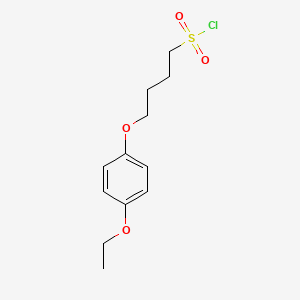

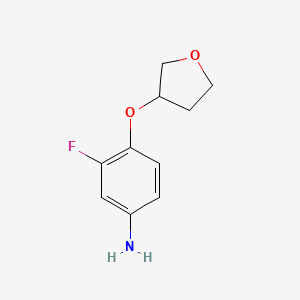

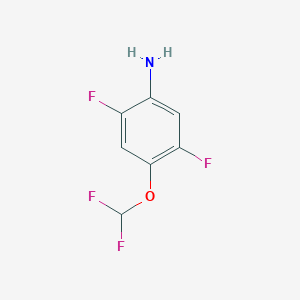

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)

![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)